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Compound of Interest

Compound Name: Urdamycin B

Cat. No.: B017768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Urdamycin
B, a member of the angucycline class of antibiotics. By presenting key experimental data and

detailed protocols, this document serves as a practical resource for researchers engaged in

natural product chemistry and drug discovery. We will explore how techniques such as COSY,

HSQC, and HMBC are synergistically employed to unambiguously confirm the complex

architecture of this bioactive molecule.

Unveiling the Molecular Framework of Urdamycin B
Urdamycin B is a complex glycosidic antibiotic produced by Streptomyces fradiae. Its structure

comprises a tetracyclic angucyclinone core, Urdamycinone B, attached to a trisaccharide chain.

The precise connectivity and stereochemistry of this molecule were definitively established

through a combination of spectroscopic techniques, with 2D NMR playing a pivotal role. The

structure of Urdamycin B was first reported by Rohr and Zeeck in 1987, with its spectral

characteristics compared to the closely related Urdamycin A.[1] Subsequent studies on related

angucycline glycosides have further solidified the understanding of their complex NMR spectra.

[2]

The structural confirmation of Urdamycin B relies on the careful analysis of through-bond

correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), facilitated by

various 2D NMR experiments.
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Experimental Protocols for 2D NMR Analysis
The successful acquisition of high-quality 2D NMR data is fundamental to the structural

elucidation process. Below are detailed methodologies for the key experiments used to

characterize Urdamycin B.

Sample Preparation: A sample of Urdamycin B (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., 600 µL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure good

solubility and minimize signal overlap with the analyte.

Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is essential for identifying

proton-proton coupling networks within the molecule, revealing adjacent protons.

Pulse Program: A standard COSY-90 pulse sequence is used.

Spectral Width: Typically set to encompass all proton signals (e.g., 0-13 ppm).

Data Points: 2048 (F2) x 256 (F1) data points are typically acquired.

Number of Scans: 8-16 scans per increment are averaged.

Processing: The data is processed with a sine-bell window function in both dimensions

before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment

correlates each proton with its directly attached carbon atom, providing a powerful tool for

assigning carbon resonances.

Pulse Program: A phase-sensitive HSQC experiment with gradients for artifact suppression

is employed.

¹H Spectral Width: 0-13 ppm.

¹³C Spectral Width: 0-220 ppm.
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Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 16-32 scans per increment.

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Processing: The data is processed using a squared sine-bell window function in both

dimensions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals

long-range correlations between protons and carbons (typically over 2-3 bonds), which is

crucial for connecting different spin systems and establishing the overall carbon skeleton.

Pulse Program: A gradient-selected HMBC pulse sequence is used.

¹H Spectral Width: 0-13 ppm.

¹³C Spectral Width: 0-220 ppm.

Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 32-64 scans per increment.

Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8 Hz.

Processing: The data is processed with a sine-bell window function in both dimensions.

Data Presentation: Key 2D NMR Correlations for
Urdamycin B
The following tables summarize the essential 2D NMR data used to confirm the structure of

Urdamycin B. The chemical shifts are representative and may vary slightly depending on the

solvent and experimental conditions.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Urdamycin B (in DMSO-d₆)
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Position δC (ppm) δH (ppm, mult., J in Hz)

Aglycone (Urdamycinone B)

1 204.5 -

2 45.1 2.85 (m), 3.10 (m)

3 68.2 -

4 42.5 2.20 (m), 2.55 (m)

4a 148.5 -

5 118.9 7.35 (s)

6 135.8 -

6a 115.1 -

7 181.8 -

8 161.5 -

9 140.1 -

10 118.0 7.85 (d, 8.0)

11 136.5 7.70 (t, 8.0)

11a 114.8 -

12 187.0 -

12a 132.5 -

12b 82.1 -

13-CH₃ 25.3 1.45 (s)

8-OH - 12.8 (s)

Trisaccharide Chain

D-Olivose (A)

1' 98.5 5.40 (d, 3.5)
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2' 35.2 1.80 (m), 2.10 (m)

3' 78.1 3.85 (m)

4' 75.8 3.40 (m)

5' 69.5 3.95 (m)

6' 18.2 1.25 (d, 6.0)

L-Rhodinose (B)

1'' 101.2 4.80 (br s)

2'' 38.5 1.65 (m), 2.00 (m)

3'' 68.9 3.60 (m)

4'' 71.5 3.30 (m)

5'' 72.3 3.75 (m)

6'' 17.9 1.20 (d, 6.2)

D-Olivose (C)

1''' 99.8 5.35 (d, 3.2)

2''' 35.0 1.75 (m), 2.05 (m)

3''' 77.9 3.80 (m)

4''' 75.5 3.35 (m)

5''' 69.2 3.90 (m)

6''' 18.0 1.22 (d, 6.1)

Table 2: Key COSY and HMBC Correlations for Urdamycin B
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Proton(s) (δH) COSY Correlations (δH) HMBC Correlations (δC)

Aglycone Moiety

H-2 (2.85, 3.10) H-2 (2.85, 3.10) C-1, C-3, C-4, C-12b

H-4 (2.20, 2.55) H-4 (2.20, 2.55) C-2, C-3, C-4a, C-12b

H-5 (7.35) - C-4a, C-6, C-6a, C-12a

H-10 (7.85) H-11 (7.70) C-8, C-9, C-11a, C-12

H-11 (7.70) H-10 (7.85) C-9, C-12, C-12a

13-CH₃ (1.45) - C-2, C-3, C-4

Trisaccharide Chain

H-1' (5.40) H-2' (1.80, 2.10) C-9, C-2', C-3', C-5'

H-1'' (4.80) H-2'' (1.65, 2.00) C-3', C-2'', C-3'', C-5''

H-1''' (5.35) H-2''' (1.75, 2.05) C-4'', C-2''', C-3''', C-5'''

H-6' (1.25) H-5' (3.95) C-4', C-5'

H-6'' (1.20) H-5'' (3.75) C-4'', C-5''

H-6''' (1.22) H-5''' (3.90) C-4''', C-5'''

Visualization of the Structure Elucidation Workflow
The logical progression of experiments and data interpretation is crucial for efficient structure

elucidation. The following diagram illustrates this workflow.
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Caption: Workflow for the structural elucidation of Urdamycin B using 2D NMR.
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The interplay of the different 2D NMR techniques provides a network of correlations that, when

pieced together, reveals the complete structure of Urdamycin B.
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Caption: Key 2D NMR correlations confirming the structure of Urdamycin B.
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While 2D NMR is the cornerstone for the structural elucidation of complex natural products like

Urdamycin B, other techniques provide complementary information.

Table 3: Comparison of Structural Elucidation Techniques

Technique
Information
Provided

Advantages Limitations

2D NMR (COSY,

HSQC, HMBC)

Detailed connectivity

(¹H-¹H, ¹H-¹³C),

stereochemistry

(NOESY)

Provides complete

covalent structure in

solution.

Requires relatively

pure sample and can

be time-consuming.

X-ray Crystallography
Absolute 3D structure

in the solid state.

Unambiguous

determination of

stereochemistry.

Requires a suitable

single crystal, which

can be difficult to

obtain.

Mass Spectrometry

(MS)

Molecular weight and

elemental composition

(HR-MS),

fragmentation

patterns.

High sensitivity,

requires very small

sample amounts.

Does not provide

detailed connectivity

or stereochemistry.

Infrared (IR)

Spectroscopy

Presence of functional

groups (e.g., C=O, O-

H).

Quick and simple to

perform.

Provides limited

information on the

overall structure.

In conclusion, the synergistic application of 2D NMR techniques, particularly COSY, HSQC,

and HMBC, provides an unparalleled level of detail for the structural confirmation of complex

natural products like Urdamycin B. The data and protocols presented in this guide offer a

framework for researchers to confidently apply these powerful methods in their own

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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